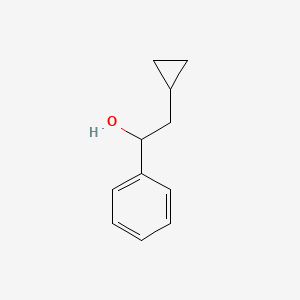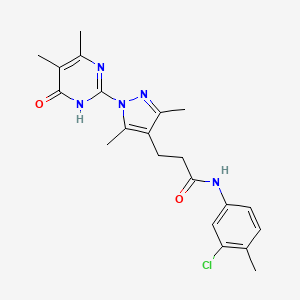![molecular formula C27H32N6OS B2898175 N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 954005-08-4](/img/structure/B2898175.png)
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is an intriguing molecule with a complex structure, encompassing functionalities that offer a myriad of potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidin scaffold, a common motif found in numerous biologically active compounds, and incorporates both ethylthio and propylamino substituents, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidin core: : This step involves the cyclization of suitable precursors, often starting from substituted anilines and nitriles under high-temperature conditions, catalyzed by strong acids or bases.
Introduction of the ethylthio and propylamino groups: : Functionalization of the core structure with the ethylthio and propylamino groups is usually accomplished through alkylation and amination reactions, utilizing alkyl halides and amines in the presence of catalysts such as transition metals.
Attachment of the 3,3-diphenylpropanamide side chain: : This step is achieved through amide bond formation, typically employing reagents like carbodiimides or acyl chlorides to activate the carboxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may be streamlined through process optimization techniques, such as the use of continuous flow reactors for higher efficiency and yield. Catalysts and reagents are selected for cost-effectiveness and scalability, ensuring the process remains economically viable.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may be performed using hydrogen gas in the presence of catalysts such as palladium, yielding amines or reduced pyrazolo[3,4-d]pyrimidin derivatives.
Substitution: : Substitution reactions involve replacing one functional group with another, often facilitated by nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium catalysts.
Substitution reagents: Alkyl halides, amines, and transition metal catalysts.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a valuable intermediate in the synthesis of other complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactive functional groups enable diverse chemical transformations, facilitating the exploration of novel compounds.
Biology: Biologically, N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide exhibits potential as an enzyme inhibitor, targeting specific biochemical pathways. Its pyrazolo[3,4-d]pyrimidin core is a known scaffold in kinase inhibitors, which are critical in regulating cell signaling and proliferation.
Medicine: Medically, this compound's potential therapeutic applications include the treatment of various diseases, such as cancer, where kinase inhibition can impede tumor growth and metastasis. Additionally, its structure may allow for the modulation of other biological targets, expanding its utility in drug development.
Industry: In an industrial context, this compound's unique properties make it suitable for use in materials science, including the development of novel polymers or as a component in specialized coatings and adhesives.
Mécanisme D'action
The mechanism of action for N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting downstream signaling pathways critical for cell proliferation and survival. The compound's ethylthio and propylamino groups enhance its binding affinity and specificity, ensuring effective inhibition of target enzymes.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
N-(2-(6-chloro-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide: : Similar structure but lacks the ethylthio group, which may affect its reactivity and binding properties.
N-(2-(6-methyl-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide: : Contains a methyl group instead of an ethylthio group, leading to different chemical behavior and possibly lower potency as an enzyme inhibitor.
List of Similar Compounds
N-(2-(6-chloro-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
N-(2-(6-methyl-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
Conclusion
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a multifaceted compound with significant potential across various scientific disciplines. Its intricate structure and diverse reactivity make it a valuable tool in research and development, paving the way for new discoveries and innovations.
Propriétés
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6OS/c1-3-15-29-25-23-19-30-33(26(23)32-27(31-25)35-4-2)17-16-28-24(34)18-22(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,19,22H,3-4,15-18H2,1-2H3,(H,28,34)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPXVHKAZVNKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)
![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)


![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)


![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2898109.png)

![(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B2898112.png)


